molecular formula C12H15BrFNO2 B2923575 4-Amino-3-fluorobenzyl bromide, N-BOC protected CAS No. 323578-36-5

4-Amino-3-fluorobenzyl bromide, N-BOC protected

Cat. No. B2923575
CAS RN: 323578-36-5
M. Wt: 304.159
InChI Key: XXKQUYPKRKBDOL-UHFFFAOYSA-N
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Description

“4-Amino-3-fluorobenzyl bromide, N-BOC protected” is a chemical compound with the CAS Number: 323578-36-5 . Its IUPAC name is tert-butyl 4-(bromomethyl)-2-fluorophenylcarbamate . The compound has a molecular weight of 304.16 .


Molecular Structure Analysis

The InChI code for “4-Amino-3-fluorobenzyl bromide, N-BOC protected” is 1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-4-8(7-13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis of Casein-Related Peptides and Phosphopeptides

A study by Perich and Johns (1991) explored the synthesis of Ser(P)-containing peptides through 4-bromobenzyl phosphate protection, demonstrating the utility of halobenzyl derivatives, including a focus on bromobenzyl groups for efficient phosphite-triester phosphorylation. This method facilitated the synthesis of peptides with specific modifications, showcasing the role of protected bromobenzyl derivatives in peptide synthesis (Perich & Johns, 1991).

Fluorinated Amino Acids Synthesis

Van Hende et al. (2009) reported on the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, highlighting a successful pathway involving the bromofluorination of specific amines. This study underscores the potential of fluorinated beta-amino acids as building blocks in medicinal chemistry, reflecting the broader utility of N-BOC protected fluorobenzyl compounds (Van Hende et al., 2009).

Bifunctional Tetraaza Macrocycles Synthesis

McMurry et al. (1992) described the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, converting them into bifunctional chelating agents. The study illustrates the process of cyclization using BOC-protected amino disuccinimido esters, pointing out the importance of protected fluorobenzyl groups in creating complex organic structures (McMurry et al., 1992).

Suppression of β-Elimination in Glycopeptide Synthesis

Sjölin and Kihlberg (2001) investigated the use of fluorobenzoyl groups, including 3-fluorobenzoyl, as protective groups in the synthesis of glycopeptides. Their work demonstrated that fluorobenzoyl groups could significantly suppress β-elimination of O-linked carbohydrates, a crucial factor in glycopeptide synthesis (Sjölin & Kihlberg, 2001).

Peptide Synthesis and On-Resin Cyclization

Bourne et al. (1999) developed a 4-alkoxybenzyl-derived linker for BOC solid-phase peptide assembly, facilitating on-resin cyclic peptide synthesis. This research highlights the versatility of protected fluorobenzyl derivatives in peptide synthesis and modification, particularly for creating cyclic peptides (Bourne et al., 1999).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-[4-(bromomethyl)-2-fluorophenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-4-8(7-13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKQUYPKRKBDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-fluorobenzyl bromide, N-BOC protected

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